
2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
Overview
Description
2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound with the molecular formula C15H20O5 and a molecular weight of 280.316 g/mol It is characterized by the presence of a dioxane ring and methoxy groups attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone typically involves the reaction of 2,5-dimethoxybenzaldehyde with 1,3-dioxane-2-ylmethanol under acidic conditions to form the intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the formation of the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2’,5’-dimethoxybenzoic acid.
Reduction: Formation of 2’,5’-dimethoxy-3-(1,3-dioxan-2-yl)propanol.
Substitution: Formation of 2’,5’-dihalo-3-(1,3-dioxan-2-yl)propiophenone.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
This compound serves as a building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including:
- Condensation Reactions : Involving acetophenone derivatives and dioxane-based reagents.
- Reagent in Organic Synthesis : Acts as a reagent for synthesizing other chemical entities, facilitating the formation of diverse compounds in laboratory settings.
Antimicrobial Properties
Research indicates that 2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone exhibits significant antimicrobial activity. Studies on structurally related compounds have shown:
Compound | Activity Against Bacteria | Reference |
---|---|---|
Compound A | Effective against E. coli | |
Compound B | Effective against S. aureus |
The compound's potential effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for further investigation in antimicrobial drug development.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its unique structural features may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Further research is necessary to elucidate its mechanisms of action and therapeutic potential.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential use as a pharmacological tool. Its interactions with biological systems can provide insights into various biochemical pathways:
- Drug Development : Investigated as a lead compound for developing new pharmaceuticals targeting specific diseases.
- Pharmacological Studies : Used to study enzyme modulation and cellular signaling pathways.
Industrial Applications
This compound finds utility in industrial settings as well:
- Production of Specialty Chemicals : Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Chemical Manufacturing : Its unique properties make it suitable for use in the production of various specialty chemicals.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- A study investigating its antimicrobial activity demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Research focusing on its synthesis methods has highlighted efficient routes for large-scale production, optimizing yield and purity through advanced techniques such as chromatography.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with specific molecular targets and pathways. The methoxy groups and the dioxane ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, altering cell signaling pathways, or interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
- 2’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
- 2’,5’-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone
- 2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
Uniqueness
2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is unique due to the specific positioning of the methoxy groups and the presence of the dioxane ring, which confer distinct chemical and biological properties.
Biological Activity
2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS No. 884504-42-1) is a synthetic organic compound with potential biological activities. Its unique structure, featuring a dioxane moiety, suggests various pharmacological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20O5
- Molecular Weight : 280.32 g/mol
- CAS Number : 884504-42-1
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods including:
- Condensation Reactions : Utilizing acetophenone derivatives and dioxane-based reagents.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on structurally related compounds have shown:
- Inhibition of Bacterial Growth : Certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Compound | Activity Against Bacteria | Reference |
---|---|---|
Compound A | Effective against E. coli | |
Compound B | Effective against S. aureus |
Cytotoxic Effects
Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have been explored through in vitro assays:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate a reduction in TNF-alpha and IL-6 levels when treated with the compound.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University focused on the antimicrobial efficacy of the compound against various pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Study 2: Cytotoxicity in Cancer Research
Another significant study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-11-4-6-14(18-2)12(10-11)13(16)5-7-15-19-8-3-9-20-15/h4,6,10,15H,3,5,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBQYSPWSVLILU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCC2OCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646019 | |
Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-42-1 | |
Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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